4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
The synthesis of 4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1S)-1-phenylhept-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide functional group, they differ in their specific structures and pharmacological properties. For instance:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The unique structure of this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
925688-62-6 |
---|---|
Molecular Formula |
C20H25NO2S |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-methyl-N-[(1S)-1-phenylhept-2-enyl]benzenesulfonamide |
InChI |
InChI=1S/C20H25NO2S/c1-3-4-5-9-12-20(18-10-7-6-8-11-18)21-24(22,23)19-15-13-17(2)14-16-19/h6-16,20-21H,3-5H2,1-2H3/t20-/m0/s1 |
InChI Key |
IOZJIRHHWQVKHD-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCC=C[C@@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCC=CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.